molecular formula C21H12N2O6 B2924403 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate CAS No. 622366-36-3

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Cat. No.: B2924403
CAS No.: 622366-36-3
M. Wt: 388.335
InChI Key: XVIIABZAXQJHHA-GRSHGNNSSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C21H12N2O6 and its molecular weight is 388.335. The purity is usually 95%.
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Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H15N2O5\text{C}_{19}\text{H}_{15}\text{N}_{2}\text{O}_{5}

This structure features a benzofuran core with a pyridine and nitrobenzoate substituent, which are crucial for its biological interactions.

  • Interaction with Biological Targets : The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential interactions with metal ions, which may modulate enzyme activity.
  • Biochemical Pathways : Preliminary studies indicate that this compound may influence multiple biochemical pathways, particularly those related to inflammation and cancer progression. The presence of the nitro group is believed to enhance its reactivity and biological activity.

Biological Activity

Recent research has highlighted several key areas of biological activity for this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to disrupt bacterial cell membranes, leading to cell lysis. This activity suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammatory responses.

Case Studies

StudyFindingsReference
Gabriele et al. (2006)Demonstrated synthesis methods and preliminary bioactivity screening
De Gruyter et al. (2023)Explored structural variations and their impact on biological activity
Patent WO2008043733A1Reported antibacterial properties and mechanisms of action

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6/c24-20-17-5-4-16(28-21(25)14-2-1-3-15(11-14)23(26)27)12-18(17)29-19(20)10-13-6-8-22-9-7-13/h1-12H/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIIABZAXQJHHA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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